2'-Deoxy-5-(tridecafluorohexyl)uridine
Description
Historical Context and Evolution of Nucleoside Analog Research
The field of nucleoside analog research has a rich history, beginning with early, relatively simple modifications to the sugar or base moieties of natural nucleosides. nih.gov The initial concept, dating back four decades, proposed the use of synthetic oligonucleotides to inhibit viral replication by binding to the viral genome. epa.gov This opened a new frontier in drug discovery, moving from small molecules to sequence-specific oligonucleotides. epa.gov
Early research in the 1960s focused on altering the nucleoside sugars, leading to the development of arabinose-derived analogs. nih.gov A significant breakthrough was the "chain terminator" concept, which introduced nucleosides lacking the 3'-hydroxyl group necessary for DNA chain elongation. nih.gov This led to the development of potent antiviral drugs. nih.gov Over the years, research has progressed to more complex modifications, including multiple changes to the nucleoside scaffold to enhance efficacy and overcome limitations like poor cellular uptake and metabolic degradation. nih.govnih.gov
The Foundational Role of Uridine (B1682114) and its Derivatives in Biological Systems
Uridine is a pyrimidine (B1678525) nucleoside that serves as a key component of ribonucleic acid (RNA) and a fundamental precursor for numerous essential biomolecules. nih.govnih.gov It plays a critical role in the pyrimidine metabolic pathway and is integral to processes such as glucose homeostasis, lipid metabolism, and amino acid metabolism. nih.gov The body can synthesize uridine, and it is also present in the blood and cerebrospinal fluid, where it is utilized by various tissues to maintain basic cellular functions. nih.gov
Uridine and its derivatives, including uridine diphosphate (B83284) (UDP), are involved in crucial biological functions like glycogen (B147801) synthesis and the glycolysis pathway of galactose. nih.govmdpi.com Given its central role, modifications to the uridine structure have been a fertile area of research, leading to the discovery of compounds with a wide range of pharmacological activities. nih.govtpsgc-pwgsc.gc.ca
Strategic Importance of Halogenation in Nucleoside Analog Design
Halogenation, the incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a powerful and widely used strategy in medicinal chemistry. mdpi.com The introduction of a halogen can profoundly alter a molecule's physicochemical properties, including its size, polarity, and ability to form non-covalent interactions like hydrogen and halogen bonds. mdpi.com These changes can enhance metabolic stability, bioavailability, and bioactivity. mdpi.com
Fluorine, in particular, holds a special place in this strategy. nih.govwikipedia.org Due to its small size (mimicking hydrogen) and high electronegativity (mimicking a hydroxyl group), fluorine can be introduced with minimal steric disruption while significantly altering electronic properties. nih.govnumberanalytics.com This can block metabolic pathways, increase the stability of the glycosidic bond connecting the base to the sugar, and improve interactions with target enzymes. nih.govwikipedia.org The incorporation of fluorine has proven successful in developing numerous therapeutic agents. nih.govresearchgate.netwikipedia.org
Defining the Research Landscape for 5-Substituted 2'-Deoxyuridine (B118206) Analogs
2'-Deoxyuridine is a nucleoside that closely resembles thymidine (B127349), a key component of DNA. epa.govnih.gov The primary structural difference is the substituent at the C5 position of the pyrimidine base: a methyl group in thymidine versus a hydrogen atom in deoxyuridine. This position is a prime target for chemical modification because substituents here project into the major groove of the DNA double helix, allowing for the introduction of various functional groups without necessarily disrupting the Watson-Crick base pairing required for DNA replication. mdpi.com
Research into 5-substituted 2'-deoxyuridine analogs has explored a wide array of modifications, from small groups like vinyl and ethynyl (B1212043) to larger moieties like azoles and oximes. nih.gov The goal of these modifications is often to create analogs that can be incorporated into DNA and then exert a specific biological effect, such as inhibiting enzymes essential for DNA synthesis or repair. nih.gov For instance, the introduction of a simple fluorine atom at the C5 position results in 5-fluoro-2'-deoxyuridine (B1346552) (FUdR), a well-known DNA synthesis inhibitor. nih.gov
Positioning 2'-Deoxy-5-(tridecafluorohexyl)uridine within the Scientific Literature on Fluorinated Nucleosides
This compound is a highly fluorinated nucleoside analog. Its defining feature is the tridecafluorohexyl group—a six-carbon chain where nearly all hydrogen atoms are replaced by fluorine—attached to the C5 position of the deoxyuridine base. This extensive fluorination places it within the category of per- and polyfluoroalkyl substances (PFAS), which are known for their exceptional chemical and thermal stability. researchgate.net
The introduction of a long, highly fluorinated alkyl chain at the C5 position is expected to dramatically alter the molecule's properties. The perfluoroalkyl group is both hydrophobic and lipophobic, a unique characteristic of such compounds. researchgate.net This modification significantly increases the lipophilicity compared to its non-fluorinated counterparts, which can influence its transport across cell membranes and its interaction with biological macromolecules. researchgate.net
While specific research literature on this compound is sparse, its structure suggests it is a research compound designed to probe the effects of extreme fluorination on nucleoside function. epa.gov The C-F bond's strength makes the perfluoroalkyl tail highly resistant to metabolic degradation. researchgate.net Such analogs could be investigated for their potential as probes for enzyme function or as components in the development of highly stable, modified nucleic acids for applications in biotechnology and materials science. nih.gov
Chemical Properties of this compound
Below is a table summarizing the known chemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrimidine-2,4-dione | PubChem epa.gov |
| Molecular Formula | C15H11F13N2O5 | PubChem epa.gov |
| Molecular Weight | 562.2 g/mol | PubChem epa.gov |
| CAS Number | 144862-39-5 | PubChem epa.gov |
| Hydrogen Bond Donor Count | 3 | PubChem epa.gov |
| Hydrogen Bond Acceptor Count | 18 | PubChem epa.gov |
| Rotatable Bond Count | 7 | PubChem epa.gov |
Structure
3D Structure
Properties
CAS No. |
144862-39-5 |
|---|---|
Molecular Formula |
C15H11F13N2O5 |
Molecular Weight |
546.24 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H11F13N2O5/c16-10(17,11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28)4-2-30(9(34)29-8(4)33)7-1-5(32)6(3-31)35-7/h2,5-7,31-32H,1,3H2,(H,29,33,34)/t5-,6+,7+/m0/s1 |
InChI Key |
JJXLHDOGDUREHR-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO)O |
Origin of Product |
United States |
Molecular and Cellular Biological Evaluation of 2 Deoxy 5 Tridecafluorohexyl Uridine
Enzymatic Recognition and Substrate Specificity in Pyrimidine (B1678525) Metabolism
The metabolic fate of nucleoside analogues is critically dependent on their recognition by various enzymes in the pyrimidine salvage and de novo pathways. The bulky and highly electronegative tridecafluorohexyl group at the C5 position of the uracil (B121893) ring of 2'-Deoxy-5-(tridecafluorohexyl)uridine would likely present a significant steric and electronic barrier to many of these enzymes.
Deoxyuridine phosphorylase is an enzyme that cleaves the glycosidic bond of deoxyuridine to yield uracil and 2-deoxyribose-1-phosphate. wikipedia.org This enzymatic action is a key step in the catabolism of uridine (B1682114) and its analogues. For a compound like 5'-deoxy-5-fluorouridine, this conversion to 5-fluorouracil (B62378) by uridine phosphorylase is essential for its activity. nih.gov However, the large tridecafluorohexyl substituent on this compound would likely hinder its binding to the active site of deoxyuridine phosphorylase, potentially making it a poor substrate and thus resistant to this catabolic pathway.
The initial and crucial step in the anabolic activation of many nucleoside analogues is their phosphorylation by kinases to form the corresponding 5'-monophosphate. For instance, 2-deoxy-D-glucose is phosphorylated by hexokinase. mdpi.com The substrate specificity of these kinases can be stringent. While some modified nucleosides can be phosphorylated, the presence of a large, lipophilic group such as a tridecafluorohexyl chain may prevent the efficient binding of this compound to the kinase's active site, thereby limiting its conversion to the active triphosphate form.
For a nucleoside analogue to be incorporated into DNA, its triphosphate form must be recognized as a substrate by DNA polymerases. Many C5-modified 2'-deoxyuridine (B118206) triphosphates can be substrates for DNA polymerases, as the modification does not directly interfere with Watson-Crick base pairing. nih.gov However, the efficiency of incorporation is highly dependent on the nature of the C5-substituent and the specific polymerase used. mdpi.com For example, 2'-deoxyuridine-5'-triphosphate (B1264416) spin-labeled at the 5-position has been shown to be an inhibitor of some DNA and RNA polymerases, including avian myeloblastosis virus reverse transcriptase, and can be incorporated into DNA. epa.gov
The sheer size of the tridecafluorohexyl group could pose a significant steric challenge for the active site of most DNA polymerases and reverse transcriptases. While some polymerases can accommodate bulky side chains, it is plausible that the incorporation of this compound triphosphate would be inefficient. Certain specialized polymerases, like Tth DNA polymerase, are known to accept modified dNTPs, but the limits of this acceptance are not boundless. medchemexpress.com An attempt to incorporate 2'-deoxy-5-(trifluoromethyl)uridine into DNA highlighted that the stability of the substituent group is also a critical factor. nih.gov
Thymidylate synthase (TS) is a critical enzyme in DNA synthesis, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). researchgate.net Many 5-substituted dUMP analogues, most notably 5-fluoro-dUMP (FdUMP), are potent inhibitors of TS. researchgate.net Inhibition of TS leads to a depletion of dTTP and an accumulation of dUTP, which can cause DNA damage and cell death. nih.gov
It is conceivable that the 5'-monophosphate of this compound could act as an inhibitor of TS. However, the large fluorinated side chain would likely prevent the formation of the stable ternary complex with the enzyme and the cofactor, which is characteristic of FdUMP inhibition. The interaction would be highly dependent on the topology of the TS active site. If inhibition were to occur, it would lead to a perturbation of the deoxynucleotide pools, a hallmark of TS inhibitors. nih.gov
Transfer RNA (tRNA) molecules undergo extensive post-transcriptional modification, including the methylation of uridine residues. The enzyme tRNA (m5U54) methyltransferase, for example, is responsible for the formation of 5-methyluridine (B1664183) at position 54 of tRNA. nih.govnih.gov Other methyltransferases act on modified uridine residues at the wobble position. nih.gov
Given that these enzymes specifically recognize and modify a uridine base within a complex RNA structure, it is highly improbable that this compound would be a substrate for or a direct inhibitor of tRNA methyltransferases. The compound is a deoxyribonucleoside, not a ribonucleoside, and the massive C5-substituent would almost certainly preclude its entry into the enzyme's active site, which is tailored to recognize a simple uridine or a specifically modified uridine within the tRNA structure.
Cellular Processing and Intracellular Fate of this compound
The ability of a nucleoside analogue to exert a biological effect is contingent upon its entry into the target cells. The highly lipophilic nature of the tridecafluorohexyl side chain would likely dominate the cellular uptake mechanism of this compound.
Hydrophilic nucleoside analogues like 5-fluorouracil can enter cells via nucleoside transporters. mdpi.com However, for a highly lipophilic compound like this compound, passive diffusion across the cell membrane is a more probable mechanism of entry. The long fluorous tail would allow the molecule to readily partition into the lipid bilayer.
Studies with other lipophilic prodrugs of nucleoside analogues, such as a dipalmitoylated derivative of 5-fluoro-2'-deoxyuridine (B1346552), have shown that these compounds can be delivered into cells and then be intracellularly processed to release the active drug. nih.gov It is possible that this compound could similarly enter cells and then, if recognized by intracellular enzymes, be metabolized. However, the extreme stability of the carbon-fluorine bond makes it unlikely that the tridecafluorohexyl group would be cleaved off. Therefore, the compound would likely persist in its original form within the cell, potentially accumulating in lipid-rich compartments. The cellular uptake could also be influenced by the cell line, as different cancer cells can have varying membrane compositions and expression levels of transport proteins. mdpi.com
Intracellular Phosphorylation Pathways and Formation of Active Metabolites
For nucleoside analogs to exert their biological effects, they must first be converted into their active triphosphate forms within the cell. This process is initiated by intracellular kinases. As a deoxyuridine derivative, this compound is a likely substrate for the same phosphorylation pathway as thymidine (B127349) and other 2'-deoxyuridine analogs.
The primary enzyme expected to catalyze the initial phosphorylation step is thymidine kinase (TK) , which would convert the molecule to this compound 5'-monophosphate. This is a critical activation step. Subsequently, thymidylate kinase (TMPK) would likely phosphorylate the monophosphate to a diphosphate (B83284), and finally, nucleoside diphosphate kinases (NDPKs) would complete the process to form the active metabolite, this compound 5'-triphosphate.
Metabolic Stability in Cellular Extracts and Isolated Enzymes
The metabolic stability of a nucleoside analog is a crucial determinant of its therapeutic potential. The primary routes of catabolism for pyrimidine nucleosides involve cleavage of the glycosidic bond by uridine phosphorylase (UP) or thymidine phosphorylase (TP) , which breaks the compound down into the free base (5-tridecafluorohexyluracil) and deoxyribose-1-phosphate.
The large and highly electronegative tridecafluorohexyl group at the 5-position of the uracil ring is expected to significantly influence the metabolic stability of this compound. The C-F bond is considerably stronger than the C-H bond, making the fluoroalkyl group resistant to enzymatic degradation. This increased stability is a common feature of fluorinated molecules.
Studies on related compounds, such as 5'-deoxy-5-fluorouridine, have shown that modifications to the nucleoside structure can alter their affinity for catabolic enzymes like uridine phosphorylase. nih.gov The bulky perfluorohexyl chain may sterically hinder the binding of this compound to the active site of these phosphorylases, thereby increasing its intracellular half-life compared to unsubstituted deoxyuridine. However, without specific experimental data, the precise rate of degradation in cellular extracts or by isolated enzymes remains speculative. The stability of related compounds like 5-fluoro-2'-deoxycytidine (B1672315) has been shown to be pH-dependent and can be influenced by the presence of other molecules.
Cellular Mechanisms of Action of 5-Perfluoroalkylated 2'-Deoxyuridines
The cellular effects of 5-perfluoroalkylated 2'-deoxyuridines, including the tridecafluorohexyl derivative, are believed to stem from their interaction with nucleic acid metabolism, leading to cellular dysfunction and death.
Interference with DNA Replication and Repair Fidelity
Once converted to its triphosphate form, this compound 5'-triphosphate can act as a substrate for DNA polymerases and be incorporated into newly synthesized DNA strands in place of the natural nucleotide, deoxythymidine triphosphate (dTTP). The structural similarity to dTTP allows it to be recognized by the replication machinery.
The incorporation of this modified nucleotide into the DNA can have several detrimental consequences:
Disruption of DNA Structure: The bulky and lipophilic tridecafluorohexyl group would protrude into the major groove of the DNA double helix. This can alter the local DNA conformation and interfere with the binding of proteins that recognize specific DNA sequences, such as transcription factors and DNA repair enzymes.
Inhibition of DNA Synthesis: The presence of the modified base in the template strand can hinder the progression of DNA polymerase, leading to replication fork stalling and the termination of chain elongation.
Induction of DNA Damage: The altered DNA structure may be recognized by cellular DNA repair mechanisms, potentially leading to the creation of single- or double-strand breaks as the cell attempts to excise the abnormal nucleotide. Studies with analogs like 5-fluoro-2'-deoxyuridine have shown that they can induce DNA fragmentation. nih.govnih.gov
The table below summarizes the potential inhibitory effects based on the mechanisms of related compounds.
| Process | Potential Effect of this compound triphosphate | Underlying Mechanism |
| DNA Replication | Inhibition of chain elongation | Steric hindrance from the perfluorohexyl group in the active site of DNA polymerase. |
| DNA Repair | Reduced fidelity and efficiency | Altered DNA structure impeding the recognition and binding of repair enzymes. |
| DNA Stability | Decreased duplex stability | The bulky substituent may disrupt normal base stacking and hydrogen bonding. nih.gov |
Modulation of RNA Transcription and Processing
While 2'-deoxyuridine derivatives are primarily expected to be incorporated into DNA, there is also potential for them to affect RNA metabolism. The active triphosphate metabolite could potentially be misincorporated into RNA by RNA polymerases, especially if there are imbalances in the intracellular nucleotide pools.
The incorporation of a deoxyuridine derivative with a large 5-substituent into an RNA transcript could lead to:
Altered RNA Secondary Structure: The perfluorohexyl group could disrupt the normal folding of RNA molecules, affecting the structure and function of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).
Inhibition of Transcription: Similar to its effect on DNA polymerases, the modified nucleotide in the DNA template strand could impede the processivity of RNA polymerases. Studies have shown that the presence of deoxyuridine in DNA can have an inhibitory effect on RNA transcription. nih.gov
Impaired RNA Processing: The proper splicing, capping, and polyadenylation of mRNA precursors could be hindered by the presence of the analog, leading to the production of non-functional proteins. The incorporation of 5-fluorouridine (B13573) triphosphate (FUTP), a metabolite of FUDR, into RNA is known to disrupt RNA processing and function. patsnap.com
Induction of Cellular Stress Responses via Nucleic Acid Impairment
The incorporation of this compound into DNA and potentially RNA would likely trigger a variety of cellular stress responses. The presence of abnormal nucleic acids acts as a danger signal, activating pathways that can lead to cell cycle arrest or programmed cell death (apoptosis).
Key stress responses that are likely to be induced include:
DNA Damage Response (DDR): The presence of the modified nucleotide and any resulting DNA strand breaks would activate sensor proteins like ATM and ATR. These, in turn, phosphorylate a cascade of downstream targets, including p53 and CHK1/2, to halt the cell cycle and allow time for repair. If the damage is too extensive, these pathways can initiate apoptosis.
Replication Stress: The stalling of replication forks due to the incorporated analog leads to the accumulation of single-stranded DNA, a potent activator of the ATR-CHK1 signaling axis.
Apoptosis Induction: The culmination of DNA damage, replication stress, and impaired gene expression can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For instance, the release of cytochrome c from mitochondria is a key event in the apoptotic cascade induced by some nucleoside analogs. nih.gov The accumulation of the tumor suppressor protein p53 can also transcriptionally upregulate pro-apoptotic genes.
Structure Activity Relationship Sar Studies of 2 Deoxy 5 Tridecafluorohexyl Uridine and Analogs
Impact of Perfluoroalkyl Chain Length and Configuration at C5 on Biological Activities
The length of the perfluoroalkyl (PFA) chain at the C5 position of 2'-deoxyuridine (B118206) is a crucial factor in modulating biological activity. While specific data for a homologous series including the tridecafluorohexyl (C6F13) group is not extensively detailed in readily available literature, general principles derived from studies on per- and polyfluoroalkyl substances (PFAS) and shorter-chain 5-fluoroalkylated nucleosides provide significant insight.
Research indicates that increasing the PFA chain length generally enhances the lipophilicity of the molecule. This can improve cell membrane penetration, a key factor for intracellular activity. However, this relationship is not always linear. Studies on various PFAS have shown that biological effects, such as toxicity and bioaccumulation, tend to increase with chain length up to a certain point (e.g., C8), after which the trend can plateau or even reverse. rsc.org For C5-substituted pyrimidine (B1678525) nucleosides, a longer chain introduces greater steric bulk, which can either enhance or hinder binding to the active site of a target enzyme. For example, while a longer chain might form more favorable hydrophobic interactions, it could also cause steric clashes that prevent proper orientation for catalysis or inhibition.
The configuration of the PFA chain, such as linear versus branched isomers, also likely plays a role by altering the steric and electronic profile of the nucleoside.
Table 1: General Trends of Perfluoroalkyl Chain Length on Physicochemical and Biological Properties
| Property | Impact of Increasing Chain Length | Rationale |
| Lipophilicity | Increases | Addition of non-polar CF2 groups. |
| Steric Bulk | Increases | Greater volume occupied by the substituent. |
| Cellular Uptake | May Increase | Enhanced ability to cross lipid bilayers. |
| Enzyme Inhibition | Variable | Dependent on the size and shape of the enzyme's active site; can be enhancing or detrimental. |
| Bioavailability | Variable | Complex interplay of lipophilicity, solubility, and metabolic stability. |
Conformational Analysis of the Nucleoside Moiety as Influenced by the C5 Substituent
The substituent at the C5 position significantly influences the preferred conformation of the 2'-deoxyribose sugar ring and the orientation of the base relative to the sugar (the glycosidic bond). These conformational preferences are critical for recognition by cellular kinases and target enzymes.
Conformational studies on a broad series of C5-substituted 2'-deoxyuridines have established that the sugar moiety exists in a dynamic equilibrium between two principal puckering domains: C2'-endo (S-type) and C3'-endo (N-type). nih.gov The introduction of a bulky and strongly electron-withdrawing substituent, such as the tridecafluorohexyl group, is expected to influence this equilibrium. Generally, substituents with high electronegativity tend to favor the S-type (C2'-endo) conformation, which is the preferred conformation for substrates of many DNA polymerases and thymidine (B127349) kinases. nih.gov
The C5 substituent also affects the conformation around the C4'-C5' exocyclic bond and the glycosidic bond (anti vs. syn). nih.gov A large substituent at C5, like the tridecafluorohexyl group, creates significant steric hindrance. This bulkiness strongly disfavors the syn conformation, locking the nucleoside into the anti conformation, which is required for standard Watson-Crick base pairing and is the conformation recognized by most relevant viral and cellular enzymes. nih.gov
Electronic and Steric Contributions of the Tridecafluorohexyl Group to Molecular Recognition
The tridecafluorohexyl group imparts unique electronic and steric properties to the uridine (B1682114) nucleoside.
Electronic Effects : Fluorine is the most electronegative element, and the C6F13 group exerts a powerful electron-withdrawing inductive effect on the pyrimidine ring. This effect lowers the pKa of the N3 proton, potentially altering hydrogen bonding interactions in an enzyme's active site. mdpi.com This strong inductive effect can influence the electronic distribution across the entire base, which is a key aspect of molecular recognition.
Steric Effects : The tridecafluorohexyl group is sterically demanding. Its size is considerably larger than a methyl group (as in thymidine), a halogen, or even a trifluoromethyl group. This steric bulk can be a major determinant in enzyme interactions. It can fit into a large hydrophobic pocket in an enzyme active site, potentially leading to high-affinity binding. Conversely, if the pocket is too small, the group will prevent binding and inhibit activity. For instance, in the case of thymidylate synthase, the C5 position is located in a pocket that can accommodate substituents, and the size and lipophilicity of the C6F13 group could lead to potent inhibition.
Comparative SAR with Other 5-Halogenated and 5-Alkyl-Substituted 2'-Deoxyuridines
The biological activity of 2'-Deoxy-5-(tridecafluorohexyl)uridine can be understood by comparing it to well-known 5-substituted analogs. Compounds like 5-iodo-2'-deoxyuridine (IdU), 5-bromo-2'-deoxyuridine (B1667946) (BrdU), 5-ethyl-2'-deoxyuridine (EDU), and 5-trifluoromethyl-2'-deoxyuridine (Trifluridine, TFT) are classic examples. mdpi.comnih.gov
5-Halogenated Analogs (IdU, BrdU, FdU) : These compounds are known for their antiviral and anticancer properties. The van der Waals radius of the halogen affects activity. Iodine in IdU is similar in size to a methyl group, allowing it to be phosphorylated and incorporated into DNA, leading to chain instability. 5-Fluoro-2'-deoxyuridine (B1346552) (FdU) acts primarily by its metabolite FdUMP, which is a potent inhibitor of thymidylate synthase. mdpi.com
5-Alkyl Analogs (EDU) : 5-Ethyl-2'-deoxyuridine shows potent anti-herpes simplex virus (HSV) activity with lower cellular toxicity compared to IdU. nih.gov Its mechanism relies on selective phosphorylation by viral thymidine kinase.
5-Trifluoromethyl-dU (TFT) : The CF3 group is strongly electron-withdrawing, similar to the C6F13 group but much smaller. TFT is a potent anti-HSV agent and its triphosphate form can be incorporated into viral DNA. mdpi.com
The tridecafluorohexyl group combines the strong electron-withdrawing nature of TFT with the significant lipophilicity and steric bulk that far exceeds that of iodine or ethyl groups. This suggests that its mechanism could involve both inhibition of nucleotide-metabolizing enzymes and incorporation into DNA, provided it can be phosphorylated. Its large size may enhance binding to certain viral enzymes with large hydrophobic pockets but could prevent interaction with others.
Table 2: Comparative Antiviral (HSV-1) Activity of Selected C5-Substituted 2'-Deoxyuridines
| Compound | C5-Substituent | Typical IC₅₀ (µg/mL) | Primary Mechanism of Action |
| Idoxuridine (IdU) | -I (Iodo) | ~0.1 | DNA incorporation, chain instability |
| Brivudine (BVDU) | -(E)-CH=CHBr | ~0.01 | DNA polymerase inhibition, chain termination |
| Edoxudine (EDU) | -CH₂CH₃ (Ethyl) | ~0.5 | Selective phosphorylation by viral TK |
| Trifluridine (TFT) | -CF₃ (Trifluoromethyl) | ~0.1 | Thymidylate synthase & DNA polymerase inhibition |
| This compound | -(CF₂)₅CF₃ | Data not available | Hypothesized: Enzyme inhibition and/or DNA incorporation, influenced by high lipophilicity and steric bulk |
Note: IC₅₀ values are approximate and can vary significantly based on the cell line and assay conditions. Data for the title compound is not available and its properties are hypothesized based on SAR principles.
Influence of Sugar Moiety Modifications on the Biological Profile of 5-Perfluoroalkylated Uridines
Modifying the sugar moiety is a common strategy to improve the pharmacological properties of nucleoside analogs, such as enhancing metabolic stability or altering the conformational preference of the sugar. Combining a C5-perfluoroalkyl substitution with a sugar modification could lead to synergistic effects.
Common sugar modifications include:
2'-Fluorination : Introducing a fluorine atom at the 2' position, particularly in the arabino configuration (2'-F-araU), can increase resistance to degradation by nucleoside phosphorylases. This modification also tends to lock the sugar pucker in a conformation (N-type) that can be favorable for certain antiviral activities. Studies have reported the synthesis of nucleosides with both 5-fluoroalkyl groups and 2'-fluoro-arabinose sugars. nih.govresearchgate.net
Locked Nucleic Acids (LNA) : Introducing a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon locks the sugar into an N-type conformation, which can dramatically increase binding affinity to complementary RNA or DNA strands.
The combination of the C5-tridecafluorohexyl group's properties (lipophilicity, steric bulk) with the conformational rigidity and metabolic stability conferred by a sugar modification could produce highly potent and selective agents. For example, a 2'-fluoro modification could prevent enzymatic degradation, allowing the bulky C5-substituent to exert its inhibitory effect on the target enzyme more effectively.
Computational Investigations and Modeling of 2 Deoxy 5 Tridecafluorohexyl Uridine Interactions
Molecular Docking Studies for Predicting Binding Modes with Target Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2'-Deoxy-5-(tridecafluorohexyl)uridine, docking studies are instrumental in identifying potential enzyme targets and elucidating the specific binding interactions that may govern its biological effects.
Given its structural similarity to endogenous nucleosides, the primary targets for this compound are enzymes involved in nucleoside and nucleotide metabolism. Key enzymes that are often considered in docking studies for 5-substituted 2'-deoxyuridine (B118206) analogs include:
Thymidylate Synthase (TS): A crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), essential for DNA replication and repair. nih.govnih.gov Many 5-substituted uracil (B121893) derivatives are designed to inhibit TS. nih.govnih.gov
Thymidine (B127349) Kinase (TK): This enzyme salvages thymidine for DNA synthesis and can phosphorylate various nucleoside analogs, which is often the first step in their activation. nih.govaacrjournals.org Herpes Simplex Virus Thymidine Kinase (HSV-1 TK) is a key target in antiviral therapy. nih.gov
Uridine (B1682114) Phosphorylase (UP): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. nih.govacs.org Inhibitors of UP can modulate the metabolism of fluoropyrimidines. nih.gov
DNA Polymerases: These enzymes are responsible for DNA synthesis and can incorporate nucleoside analogs into the growing DNA chain, leading to chain termination. nih.govmdpi.com
A hypothetical molecular docking study of this compound with human thymidylate synthase would involve preparing the 3D structures of both the ligand and the enzyme and then using a docking algorithm to predict the binding pose and estimate the binding affinity. The long, hydrophobic, and lipophobic tridecafluorohexyl chain would be expected to play a significant role in the binding, potentially occupying a hydrophobic pocket within the enzyme's active site or at an allosteric site. The predicted binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) would provide a rationale for its potential inhibitory activity.
Table 1: Illustrative Molecular Docking Results of a 5-Substituted Uracil Analog with Thymidylate Synthase
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | Arg50, Asn112, Gln218 |
| Hydrogen Bonds | 3 | Arg50, Asn112 |
| Hydrophobic Interactions | 5 | Trp80, Leu192, Phe228 |
Note: This table presents hypothetical data for illustrative purposes, as specific docking results for this compound are not publicly available.
Advanced Molecular Dynamics Simulations of Nucleoside-Protein Complexes
While molecular docking provides a static snapshot of the binding pose, advanced molecular dynamics (MD) simulations offer a dynamic view of the complex, simulating the movements of atoms and molecules over time. biorxiv.orgnih.govresearchgate.net MD simulations of a this compound-protein complex can provide deeper insights into:
Binding Stability: By running simulations for nanoseconds or even microseconds, researchers can assess the stability of the predicted binding pose from docking studies. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored.
Conformational Changes: MD simulations can reveal how the binding of the ligand induces conformational changes in the enzyme, and vice versa. This is crucial for understanding the mechanism of inhibition or activation.
Role of Water Molecules: The simulations explicitly include water molecules, allowing for the study of their role in mediating protein-ligand interactions.
Free Energy of Binding: More advanced MD techniques, such as free energy perturbation (FEP) or umbrella sampling, can be used to calculate the binding free energy with higher accuracy than docking scores. biorxiv.org
Quantum Chemical Calculations for Elucidating Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties and intrinsic reactivity of a molecule. emerginginvestigators.orgphyschemres.org For this compound, these calculations can provide valuable information on:
Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.
Charge Distribution: Calculation of the partial atomic charges, which helps in understanding electrostatic interactions with the target protein. The highly electronegative fluorine atoms in the tridecafluorohexyl chain are expected to significantly influence the charge distribution of the entire molecule. emerginginvestigators.org
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. physchemres.org
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.
These calculations can help in understanding how the tridecafluorohexyl substituent modifies the electronic properties of the uridine moiety, potentially affecting its ability to form hydrogen bonds and its susceptibility to enzymatic reactions. emerginginvestigators.org
Table 2: Illustrative Quantum Chemical Properties of a Fluorinated Nucleoside Analog
| Property | Value |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.6 |
| Dipole Moment (Debye) | 4.5 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantum chemical calculation results for this compound are not publicly available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Perfluoroalkylated Nucleoside Analogs
The process involves:
Data Set Collection: A series of 5-perfluoroalkylated uridine analogs with varying chain lengths and their experimentally determined biological activities (e.g., IC50 values) are collected.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
A well-validated QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. For instance, a QSAR study could reveal the optimal length of the perfluoroalkyl chain for maximum biological activity.
In Silico Prediction of Cellular Pathway Perturbations and Off-Target Interactions
Beyond the interaction with a single target, it is crucial to understand the broader impact of a new compound on the complex network of cellular pathways. In silico tools can be used to predict potential metabolic pathways, off-target interactions, and toxicity profiles. mdpi.comnih.govnih.govnih.gov
For this compound, these predictions could include:
Metabolic Pathway Analysis: Predicting how the compound might be metabolized in the cell. For example, it could be phosphorylated by kinases to its mono-, di-, and triphosphate forms, which may then interact with other enzymes. nih.govcardiff.ac.ukosti.gov
Off-Target Prediction: Screening the compound against a large panel of known protein structures to identify potential off-target interactions that could lead to unwanted side effects.
ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.comnih.govnih.gov For a perfluoroalkylated substance, properties such as lipophilicity, potential for bioaccumulation, and organ-specific toxicity would be of particular interest. mdpi.comnih.gov
These computational predictions help in building a comprehensive profile of the compound's likely behavior in a biological system, guiding further experimental validation and development. nih.gov
Future Research Directions and Translational Perspectives in Preclinical Development
Development as Molecular Probes for Investigating Nucleic Acid Structure and Dynamics
The incorporation of fluorine atoms into nucleosides offers a powerful tool for biophysical studies, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a sensitive NMR probe. The chemical shift of the fluorine atom is highly sensitive to its local microenvironment, providing detailed insights into molecular structure, conformation, and dynamics.
Fluorinated nucleosides like 2'-Deoxy-5-(tridecafluorohexyl)uridine can be developed as powerful molecular probes. When incorporated into DNA or RNA oligonucleotides, the tridecafluorohexyl chain provides a distinct ¹⁹F NMR signal that can be used to report on nucleic acid folding, conformational changes, and interactions with proteins or small molecules. nih.gov For instance, analogs such as 5-fluoro-2'-deoxyuridine (B1346552) (FdU) have been successfully used as ¹⁹F NMR reporters to distinguish between different G-quadruplex and i-motif topologies in human telomeric DNA sequences. nih.gov The unique signatures provided by the probe allow for detailed structural analysis in various ionic conditions. nih.gov The principle of using fluorinated tags extends to monitoring duplex formation and identifying mismatches in DNA strands. nih.gov
Future research could focus on synthesizing oligonucleotides containing this compound to study:
The dynamics of DNA and RNA folding and unfolding.
Ligand binding events and their effect on nucleic acid structure.
The formation of non-canonical nucleic acid structures in vitro. nih.gov
Nucleic acid-protein interactions, where the fluorine signal could report on the binding interface.
Another promising avenue is the development of fluorogenic probes. This strategy, termed fluorogenic U-rich internal loop (FLURIL) tagging, involves designing probes that exhibit significant fluorescence enhancement upon binding to specific nucleic acid sequences, enabling the tracking of RNA and DNA in living cells with minimal structural perturbation. nih.govnih.gov
Exploration in Advanced In Vitro Disease Models for Mechanistic Studies
5-substituted 2'-deoxyuridine (B118206) analogs are a well-established class of compounds with significant therapeutic potential, primarily as anticancer and antiviral agents. mdpi.comnih.gov The biological activity of these analogs often stems from their ability to inhibit crucial cellular enzymes. For example, the metabolite of 5-fluorouracil (B62378), 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. nih.gov
The tridecafluorohexyl group in this compound is a large, highly lipophilic, and electron-withdrawing substituent. These characteristics are expected to profoundly influence its biological activity. Advanced in vitro disease models, such as 3D organoids and patient-derived cell cultures, offer a platform to investigate its mechanistic action in a more physiologically relevant context.
Key research questions to be addressed include:
Enzyme Inhibition: Does this compound or its metabolites inhibit key enzymes like thymidylate synthase, DNA polymerases, or viral polymerases? The extensive fluorination may alter binding affinity and inhibitory mechanisms compared to less-fluorinated analogs.
Cellular Uptake and Metabolism: How does the bulky, lipophilic side chain affect the compound's transport across cell membranes and its subsequent conversion to active monophosphate, diphosphate (B83284), or triphosphate forms? nih.gov
Mechanism of Action in Cancer Cells: In cancer cell lines, does the compound induce cell cycle arrest, apoptosis, or senescence? Its unique structure may lead to novel mechanisms of action compared to traditional pyrimidine (B1678525) analogs.
Antiviral Spectrum: The compound could be screened against a panel of viruses, particularly those for which nucleoside analogs are known inhibitors, such as herpesviruses and poxviruses. nih.gov
Strategies for Enhancing Cellular Target Specificity and Reducing Non-Specific Interactions
A significant challenge with highly lipophilic molecules like this compound is the potential for non-specific binding to cellular components, such as membranes and hydrophobic pockets of proteins, which can lead to off-target effects. Enhancing cellular target specificity is crucial for translating such a compound into a therapeutic candidate.
Strategies to achieve this include:
Prodrug Approaches: The nucleoside can be modified into a prodrug that is activated only in target cells, for example, by enzymes that are overexpressed in cancer cells.
Conjugation to Targeting Ligands: Attaching the nucleoside to a molecule that binds specifically to a receptor on target cells (e.g., a peptide, antibody fragment, or aptamer) can direct its delivery and increase its local concentration.
Incorporation into Oligonucleotides: As discussed previously, integrating the compound into a specific DNA or RNA sequence, such as an antisense oligonucleotide or an aptamer, can provide high target specificity based on Watson-Crick base pairing or specific 3D folding. nih.gov
Structural Modification: Research into the structure-activity relationship (SAR) can guide modifications to the fluoroalkyl chain or other parts of the nucleoside to reduce non-specific lipophilic interactions while retaining or enhancing on-target activity. nih.gov This could involve optimizing the length of the perfluoroalkyl chain or introducing polar groups.
Design of Next-Generation 5-Substituted 2'-Deoxyuridine Analogs with Tunable Biological Profiles
The chemical space of fluorinated nucleosides is vast and holds immense potential for drug discovery. mdpi.com The design of next-generation analogs based on the this compound scaffold can be guided by structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure and evaluating the impact on biological activity, analogs with fine-tuned properties can be developed.
Key design strategies include:
Varying the Fluoroalkyl Chain: Synthesizing a library of analogs with different lengths of the perfluoroalkyl chain (e.g., trifluoromethyl, heptafluoropropyl) can modulate lipophilicity and steric bulk, which in turn affects cellular uptake, enzyme inhibition, and pharmacokinetic properties. nih.govmdpi.com
Modifications at the 5-Position: Replacing the fluoroalkyl group with other functionalities, such as azole or oxime groups, has been shown to yield compounds with antiherpetic activity. nih.gov
Modifications at the Sugar Moiety: Introducing substitutions at the 2', 3', or 4' positions of the deoxyribose ring can alter the nucleoside's conformation, metabolic stability, and interaction with viral or cellular enzymes. nih.govrsc.org For example, 2'-fluoro modifications are common in antiviral nucleosides. dongguk.edu
Computational Modeling: Using computational methods like free energy perturbation can help predict the binding affinity of newly designed analogs to target enzymes, prioritizing the synthesis of the most promising candidates. nih.govacs.org
The overarching goal is to create a portfolio of analogs where properties like metabolic stability, target potency, and cellular permeability are optimized for a specific disease indication. mdpi.com
Integration into Modified Oligonucleotides for Specific Biological Applications
The synthesis of oligonucleotides containing modified nucleosides is a well-established field, typically employing phosphoramidite (B1245037) chemistry for solid-phase synthesis. nih.govnih.gov Incorporating this compound into DNA or RNA strands can impart unique and valuable properties to the resulting oligonucleotide.
Potential applications for these modified oligonucleotides include:
Antisense Technology: The bulky and hydrophobic tridecafluorohexyl group may enhance the binding affinity (melting temperature, Tₘ) of an antisense oligonucleotide to its target mRNA and increase its resistance to degradation by cellular nucleases.
Aptamer Development: Aptamers are short, single-stranded nucleic acids that fold into specific three-dimensional structures to bind to targets like proteins or small molecules. Incorporating this modified uridine (B1682114) could expand the chemical diversity of aptamer libraries, potentially leading to aptamers with higher affinity and stability.
Fluorous Affinity Purification: The highly fluorinated chain can be used as a "fluorous tag." This allows for the efficient purification of the modified oligonucleotide from a complex mixture using fluorous solid-phase extraction (F-SPE), a technique based on the unique non-polar, non-lipophilic nature of perfluorocarbons.
¹⁹F NMR Probes: As detailed in section 6.1, oligonucleotides containing this nucleoside can serve as probes for studying nucleic acid structure and interactions via ¹⁹F NMR. nih.gov The presence of multiple fluorine atoms on the hexyl chain could provide a strong and information-rich signal.
Research in this area would involve synthesizing the corresponding phosphoramidite of this compound and using it in an automated DNA/RNA synthesizer to create custom oligonucleotides for these advanced applications. nih.gov
Interactive Data Table: Research Applications
| Section | Research Area | Key Methodologies | Potential Outcomes |
| 6.1 | Molecular Probes | ¹⁹F NMR Spectroscopy, Fluorescence Spectroscopy | Detailed understanding of nucleic acid structure, dynamics, and interactions. nih.govnih.gov |
| 6.2 | Mechanistic Studies | 3D Cell Culture, Patient-Derived Organoids, Enzymatic Assays | Elucidation of the compound's mechanism of action in cancer or viral diseases. nih.gov |
| 6.3 | Enhancing Specificity | Prodrug Design, Conjugate Chemistry, SAR Studies | Development of targeted agents with reduced off-target toxicity. nih.gov |
| 6.4 | Next-Gen Analogs | Organic Synthesis, Computational Modeling, SAR Analysis | Creation of new compounds with optimized, tunable biological profiles. nih.govnih.gov |
| 6.5 | Modified Oligonucleotides | Phosphoramidite Chemistry, Solid-Phase Synthesis | Development of advanced tools for antisense therapy, aptamers, and diagnostics. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2'-Deoxy-5-(tridecafluorohexyl)uridine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling a fluorinated alkyl chain to the 5-position of deoxyuridine. For example, fluorinated pyrimidine derivatives are synthesized via radical-mediated alkylation or transition metal-catalyzed cross-coupling reactions. Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., palladium complexes) to enhance yield and reduce side products. Purification via reverse-phase HPLC or column chromatography is critical due to the compound's lipophilic nature .
Q. Which analytical techniques are most reliable for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- 1H/19F NMR spectroscopy : Confirms the presence of the tridecafluorohexyl group via distinct fluorine splitting patterns and integration ratios. The uridine backbone is verified by deoxyribose proton signals (e.g., H1' and H2') .
- LC-MS (ESI+) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities. High-resolution mass spectrometry (HRMS) is recommended for exact mass confirmation .
- Elemental analysis : Ensures stoichiometric consistency of fluorine content.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis due to potential inhalation hazards (GHS H335: "May cause respiratory irritation") .
- Waste disposal : Collect fluorinated waste separately for incineration to avoid environmental persistence .
Advanced Research Questions
Q. How does the incorporation of this compound into DNA impact replication fidelity, and what assays can quantify this effect?
- Methodological Answer :
- DNA polymerase assays : Use Taq or Klenow polymerase with radiolabeled dNTPs to measure misincorporation rates. Compare kinetics with natural dTTP using gel electrophoresis or scintillation counting .
- Next-generation sequencing (NGS) : After treating cells with the compound, sequence genomic DNA to identify mutation hotspots (e.g., mismatches or deletions) caused by bulky fluorinated adducts .
- Contradictions : Variability in replication errors may arise from polymerase proofreading activity or repair mechanisms (e.g., BER pathway). Control for cell type (e.g., cancer vs. primary cells) and exposure duration .
Q. How can researchers design dose-response studies to evaluate cytotoxicity in heterogeneous cancer cell lines?
- Methodological Answer :
- Cell line selection : Include models with varying DNA repair capacities (e.g., HCT116 [mismatch repair-deficient] vs. HeLa) .
- MTT/XTT assays : Measure IC50 values after 72-hour exposure. Normalize results to fluorouracil (5-FU) as a positive control for antimetabolite activity .
- Flow cytometry : Assess cell cycle arrest (e.g., S-phase blockage) and apoptosis (Annexin V/PI staining) to differentiate cytotoxic vs. cytostatic effects .
Q. What factors explain discrepancies in reported metabolic stability of fluorinated nucleosides, and how can these be resolved?
- Methodological Answer :
- Enzyme specificity : Test stability in human plasma vs. liver microsomes to identify degradation pathways (e.g., phosphodiesterase vs. cytochrome P450 activity) .
- Solubility artifacts : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation in aqueous buffers, which may falsely reduce bioavailability .
- Mass balance studies : Combine LC-MS with radiolabeled tracers to track metabolite formation (e.g., free fluorinated alkyl chains or glucuronidated products) .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound's efficacy in xenograft models?
- Resolution Strategy :
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in mice using LC-MS/MS. Fluorinated compounds often exhibit variable bioavailability due to protein binding or lipid partitioning .
- Tumor microenvironment : Account for hypoxia or stromal interactions, which may alter nucleoside transporter expression (e.g., hENT1) and drug uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
